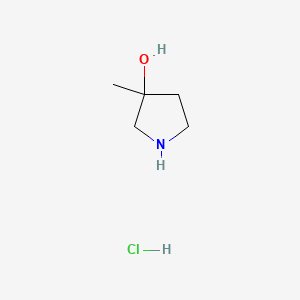

3-Methylpyrrolidin-3-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVCDFWGMDLBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693517 | |

| Record name | 3-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921592-91-8 | |

| Record name | 3-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylpyrrolidin-3-ol hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Methylpyrrolidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. As a substituted pyrrolidine, it serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailing both established data and robust experimental protocols for their determination. It is designed to be a practical resource for scientists, offering not just data, but the causality behind the experimental methodologies.

Chemical Identity and Core Structure

This compound is the salt form of the tertiary alcohol 3-methylpyrrolidin-3-ol. The hydrochloride salt is generally a stable, solid material, which enhances its handling and shelf-life compared to the free base. The presence of a chiral center at the C3 position means the compound can exist as (S) and (R) enantiomers or as a racemic mixture.

The structural characteristics—a polar hydroxyl group, a protonated tertiary amine, and a methyl group on a five-membered ring—govern its physical and chemical behavior, particularly its solubility and spectroscopic profile.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | (S)-3-Methylpyrrolidin-3-ol HCl | [2] |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| CAS Number | 921592-91-8 (racemic), 1956435-14-5 ((S)-enantiomer) | [1][2] |

| Physical Form | Solid | |

| Canonical SMILES | CC1(CCNC1)O.Cl | [2] |

| InChI Key | ZDVCDFWGMDLBMU-JEDNCBNOSA-N ((S)-enantiomer) | [2] |

Primary Physical Properties

The physical properties of a compound are critical for its application in research and development. While extensive peer-reviewed data for this specific molecule is not abundant, key properties can be reliably determined using standardized methods.

| Property | Value | Notes |

| Melting Point | Data not available in cited literature. | As an organic salt, a relatively high melting point is expected. A detailed protocol for determination is provided below. |

| Boiling Point | Not applicable. | Decomposes upon strong heating. The free base has a boiling point of 60-64 °C at 0.08 Torr[3]. |

| Solubility | Data not available in cited literature. | Expected to be soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in nonpolar organic solvents. A detailed protocol for determination is provided below. |

| Appearance | Solid. |

Experimental Determination of Physical Properties

The trustworthiness of physical property data hinges on the robustness of the experimental protocol. The following sections detail self-validating methodologies for determining the melting point and solubility profile of this compound.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range should be sharp (typically < 2 °C). Impurities depress and broaden the melting range[4]. The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading[5]. A preliminary, rapid determination helps to identify the approximate range, saving time during the precise measurement[6].

Protocol for Melting Point Determination:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Crush the solid into a fine powder to ensure uniform packing.

-

Press the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed into the closed end[5].

-

Tap the tube gently on a hard surface to compact the sample at the bottom.

-

-

Measurement (Digital Melting Point Apparatus):

-

Rapid Preliminary Run: Set the apparatus to heat at a high rate (e.g., 10-20 °C/min) to find an approximate melting range[6].

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place a new, freshly packed capillary tube into the apparatus.

-

Set the heating rate to a slow ramp (1-2 °C/min) through the expected melting range[6].

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Repeat the accurate measurement with at least two more samples to ensure reproducibility. The results should be consistent.

-

Caption: Workflow for accurate melting point determination.

Solubility Profile Assessment

Expertise & Experience: As an amine hydrochloride salt, this compound is an ionic compound. Its solubility is dictated by the principle of "like dissolves like." It is expected to be highly soluble in polar protic solvents (e.g., water, methanol) that can effectively solvate both the protonated pyrrolidinium cation and the chloride anion through ion-dipole interactions and hydrogen bonding[7]. Conversely, it will have poor solubility in nonpolar aprotic solvents (e.g., hexane, toluene). The isothermal equilibrium method is the gold standard for determining solubility, as it ensures that the solution is truly saturated at a given temperature. Agitation for 24-48 hours is typically sufficient to reach this equilibrium[7][8].

Protocol for Isothermal Equilibrium Solubility Determination:

-

Preparation:

-

Select a range of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Add an excess amount of this compound to a series of sealed vials (an excess is visually confirmed by the presence of undissolved solid).

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached[7].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.

-

For finer separation, centrifuge the vials to pellet the undissolved solid[8].

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV, GC-MS).

-

Quantify the concentration of the compound in the diluted sample.

-

-

Calculation & Validation:

-

Calculate the solubility (S) using the formula: S = (C × V_total) / V_sample, where C is the measured concentration, V_total is the total volume of the diluted sample, and V_sample is the initial volume of supernatant taken[7].

-

Perform the entire experiment in triplicate for each solvent to ensure the results are reproducible.

-

Caption: Isothermal equilibrium method for solubility determination.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of a molecule's structure. For this compound, NMR and FTIR are the primary tools for structural confirmation.

Caption: Relationship between structure and expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Methyl Group (-CH₃): A singlet around 1.2-1.5 ppm.

-

Pyrrolidine Ring Protons (-CH₂-): A series of complex multiplets between 2.0-3.5 ppm.

-

Hydroxyl (-OH) and Ammonium (NH₂⁺) Protons: These protons are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The ammonium protons are expected to be significantly downfield.

-

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.

-

Quaternary Carbon (C-OH): A signal around 65-75 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically 20-30 ppm.

-

Pyrrolidine Ring Carbons (-CH₂-): Signals in the range of 30-60 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[10] For this compound, the key vibrational bands expected are:

-

O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and hydrogen bonding[11].

-

N-H Stretch: A broad absorption band from the secondary ammonium salt (R₂NH₂⁺), typically appearing between 2400-2800 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-N Stretch: This vibration is expected in the fingerprint region, typically around 1000-1250 cm⁻¹.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Stability: As a hydrochloride salt, the compound is generally more stable than its free base. However, it may be hygroscopic.

-

Storage Conditions: Commercial suppliers recommend storage in a refrigerator under an inert atmosphere[1]. It should be kept in a tightly sealed container to protect it from moisture and air.

Conclusion

This technical guide has outlined the essential physical properties of this compound and provided robust, field-proven protocols for their experimental determination. By understanding its core characteristics—from its solid form and expected solubility in polar solvents to its distinctive spectroscopic fingerprints—researchers and drug development professionals can confidently utilize this versatile building block in their synthetic and formulation workflows. The emphasis on validated, reproducible experimental design ensures the generation of high-quality data, which is the cornerstone of scientific integrity and successful research outcomes.

References

- 1. achmem.com [achmem.com]

- 2. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [m.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijorp.org [ijorp.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylpyrrolidin-3-ol Hydrochloride: Structure, Stereochemistry, and Analysis

This guide provides a comprehensive technical overview of 3-Methylpyrrolidin-3-ol hydrochloride, a chiral building block of increasing importance in pharmaceutical research and development. We will delve into its core chemical structure, explore the critical implications of its stereochemistry, and detail robust methodologies for its synthesis, characterization, and enantiomeric resolution. The insights provided herein are curated for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile molecule.

Core Molecular Architecture and Physicochemical Profile

This compound is a heterocyclic compound featuring a five-membered saturated nitrogen-containing ring (a pyrrolidine). Its defining feature is a quaternary stereocenter at the C3 position, which is substituted with both a methyl (-CH3) and a hydroxyl (-OH) group. This tertiary alcohol structure within a cyclic amine framework imparts unique chemical properties and makes it a valuable synthon for introducing specific three-dimensional pharmacophores into drug candidates. The compound is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and aqueous solubility by protonating the basic pyrrolidine nitrogen.

The fundamental structure is visualized below.

Caption: 2D structure of (S)-3-Methylpyrrolidin-3-ol hydrochloride.

A summary of its key physicochemical properties, compiled from authoritative databases, is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | PubChem[1] |

| Molecular Weight | 137.61 g/mol | PubChem[1] |

| IUPAC Name | (3S)-3-methylpyrrolidin-3-ol;hydrochloride | PubChem[1] |

| InChI Key | ZDVCDFWGMDLBMU-JEDNCBNOSA-N | PubChem[1] |

| Canonical SMILES | C[C@@]1(CCNC1)O.Cl | PubChem[1] |

| Parent Compound | 3-Methylpyrrolidin-3-ol (CAS: 125032-87-3) | PubChem[2] |

Table 1: Key Physicochemical Properties of this compound.

The Critical Role of Stereochemistry

The C3 carbon of 3-Methylpyrrolidin-3-ol is a chiral center, meaning the molecule is non-superimposable on its mirror image. This gives rise to two distinct enantiomers: (R)-3-Methylpyrrolidin-3-ol and (S)-3-Methylpyrrolidin-3-ol.[3] In the context of drug development, enantiomers of a chiral molecule often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of 3-Methylpyrrolidin-3-ol is not merely an academic exercise; it is a regulatory and scientific necessity for the development of safe and effective stereochemically pure drugs.

Caption: The (S) and (R) enantiomers of 3-Methylpyrrolidin-3-ol.

Synthetic Strategy: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a nucleophilic addition to a ketone precursor. A robust and scalable approach involves the use of a Grignard reagent. The following workflow outlines a common synthetic pathway, emphasizing the rationale behind each step.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Racemic this compound

Expertise & Causality: This protocol employs a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. This is critical for two reasons: 1) It prevents the acidic N-H proton from reacting with the highly basic Grignard reagent, which would consume the reagent and halt the desired reaction. 2) It deactivates the nitrogen as a nucleophile, preventing side reactions. The choice of an acid-labile Boc group ensures its straightforward removal under conditions that will not degrade the final tertiary alcohol product.

Step 1: Grignard Addition to N-Boc-pyrrolidin-3-one

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-pyrrolidin-3-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 5 mL/mmol).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, 3.0 M solution in ether) dropwise via a syringe, maintaining the internal temperature below 5°C.

-

Insight: The slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of undesired byproducts.

-

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Step 2: Aqueous Workup

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Trustworthiness: Using saturated NH₄Cl provides a mildly acidic quench that effectively destroys excess Grignard reagent and protonates the alkoxide intermediate without causing unwanted acid-catalyzed side reactions.

-

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-3-methylpyrrolidin-3-ol.

Step 3 & 4: Deprotection and Salt Formation

-

Dissolve the crude intermediate from Step 2 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether, ~2-3 eq) dropwise with vigorous stirring.

-

A white precipitate of this compound should form. Stir the resulting slurry for 30-60 minutes at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether to remove non-polar impurities, and dry under high vacuum.

Structural Confirmation: Spectroscopic Analysis

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic techniques. The expected spectral characteristics are summarized in Table 2.

| Technique | Expected Characteristics |

| ¹H NMR | Pyrrolidine Protons: Complex multiplets expected in the δ 1.5-3.5 ppm range. Methyl Protons: A distinct singlet around δ 1.2-1.5 ppm. Hydroxyl Proton: A broad singlet (exchangeable with D₂O) typically in the δ 4.5-5.5 ppm range, but can vary. N-H Proton: A very broad singlet (exchangeable with D₂O) at lower field, often δ 8.0-10.0 ppm due to protonation. |

| ¹³C NMR | Quaternary Carbon (C-OH): A signal in the δ 65-75 ppm range. Methyl Carbon: A signal in the δ 20-30 ppm range. Pyrrolidine Carbons: Signals typically in the δ 30-60 ppm range. |

| Mass Spec (ESI+) | The molecular ion for the free base [M+H]⁺ would be observed at m/z 102.10. |

Table 2: Expected Spectroscopic Data for 3-Methylpyrrolidin-3-ol. (Note: Actual chemical shifts can vary based on solvent and concentration).[4][5]

Enantiomeric Resolution and Purity Analysis

For applications requiring a single enantiomer, the racemic mixture produced by the Grignard synthesis must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for both analytical quantification of enantiomeric excess (ee) and preparative-scale separation.

Protocol: Chiral HPLC Analysis

Expertise & Causality: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a wide range of chiral compounds, including amines and alcohols, due to their multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, and steric interactions).

-

Column Selection: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® IA, is a highly effective starting point.

-

Mobile Phase: A typical mobile phase for this class of compound is a mixture of a nonpolar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). An amine additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is essential.

-

Insight: The basic amine additive is crucial. It acts as a competitor for non-specific binding sites on the silica support, leading to improved peak shape and resolution for basic analytes like pyrrolidines.

-

-

Method Parameters:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 210-220 nm (as the molecule lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).

-

Temperature: Ambient or controlled (e.g., 25°C).

-

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample of interest to determine the ratio of the enantiomers and calculate the enantiomeric excess (% ee).

Alternative methods for chiral separation include diastereomeric salt crystallization, which involves reacting the racemic base with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts that can be separated by their differential solubility.[6]

Conclusion

This compound is a fundamentally important chiral building block whose utility is defined by its precise three-dimensional structure. A thorough understanding of its stereochemistry, coupled with robust methods for its synthesis, purification, and enantiomeric analysis, is paramount for its successful application in modern drug discovery and development. The protocols and insights provided in this guide offer a scientifically grounded framework for researchers to confidently work with and exploit the full potential of this valuable chemical entity.

References

- 1. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-3-methylpyrrolidin-3-ol | C5H11NO | CID 67250199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Methylpyrrolidin-3-Yl)Methanol Hydrochloride(1354792-84-9) 1H NMR [m.chemicalbook.com]

- 5. (3R)-3-methylpyrrolidin-3-ol(392338-65-7) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

(S)-3-Methylpyrrolidin-3-ol hydrochloride CAS number and synonyms

An In-Depth Technical Guide to (S)-3-Methylpyrrolidin-3-ol Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

The trajectory of modern pharmaceutical development is intrinsically linked to the mastery of stereochemistry. The ability to selectively synthesize and utilize single enantiomers is not merely an academic exercise but a critical determinant of a drug candidate's efficacy, selectivity, and safety profile. Within the vast arsenal of chiral intermediates available to medicinal chemists, the pyrrolidine scaffold holds a privileged position.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for creating molecules with enhanced three-dimensional complexity, a feature increasingly sought after for improving drug-like properties and exploring novel pharmacophore space.[1][4]

This guide provides a comprehensive technical overview of (S)-3-Methylpyrrolidin-3-ol hydrochloride, a valuable chiral building block. We will delve into its fundamental properties, explore the strategic rationale behind its use in drug design, outline synthetic approaches, and provide practical insights for its application in research and development.

Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of chemical research. (S)-3-Methylpyrrolidin-3-ol hydrochloride is a specific stereoisomer of 3-Methylpyrrolidin-3-ol, presented as a hydrochloride salt to improve its stability and handling characteristics.

Identification and Nomenclature

A clear and unambiguous identification of a chemical entity is crucial for regulatory compliance, procurement, and scientific communication. The following table summarizes the key identifiers for (S)-3-Methylpyrrolidin-3-ol hydrochloride.

| Identifier | Value | Source |

| CAS Number | 1956435-14-5 | [5] |

| Molecular Formula | C₅H₁₂ClNO | [5] |

| Molecular Weight | 137.61 g/mol | [5] |

| Synonyms | (3S)-3-Methylpyrrolidin-3-ol hydrochloride, (S)-3-Methylpyrrolidin-3-ol HCl, MFCD26227443 | [5] |

Structural and Computed Properties

The structural properties of a molecule dictate its reactivity and interactions with biological systems. The table below details the key computed descriptors for (S)-3-Methylpyrrolidin-3-ol hydrochloride.

| Property | Value | Source |

| IUPAC Name | (3S)-3-methylpyrrolidin-3-ol;hydrochloride | [5] |

| SMILES | C[C@@]1(CCNC1)O.Cl | [5] |

| InChI | InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m0./s1 | [5] |

| InChIKey | ZDVCDFWGMDLBMU-JEDNCBNOSA-N | [5] |

The Strategic Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are chiral. This inherent chirality means that they often interact differently with the two enantiomers of a chiral drug molecule. One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects. The use of enantiomerically pure building blocks like (S)-3-Methylpyrrolidin-3-ol hydrochloride is therefore a cornerstone of rational drug design.[2][6]

The pyrrolidine ring's non-planar, three-dimensional structure allows for precise spatial arrangement of substituents, enabling chemists to fine-tune molecular interactions with biological targets and optimize pharmacokinetic and pharmacodynamic properties.[1][4]

Caption: Differential binding of enantiomers to a chiral biological receptor.

Applications in Medicinal Chemistry and Organic Synthesis

(S)-3-Methylpyrrolidin-3-ol hydrochloride serves as a versatile intermediate in the synthesis of complex molecular architectures. The pyrrolidine nucleus is a recurring motif in numerous FDA-approved drugs and natural products, highlighting its biological significance.[1][3]

-

Scaffold for Bioactive Molecules: The tertiary alcohol and secondary amine functionalities provide orthogonal handles for subsequent chemical modifications, allowing for the construction of diverse compound libraries for high-throughput screening.

-

Introduction of Chirality: Its primary value lies in introducing a defined stereocenter into a target molecule, which is crucial for achieving selectivity against specific biological targets.[4] For instance, the stereochemistry of substituents on a pyrrolidine ring can determine whether a compound acts as an agonist or an antagonist at a given receptor.[1]

-

Therapeutic Areas: Chiral pyrrolidine derivatives are integral to the development of novel therapeutics across a wide range of diseases, including:

-

Antiviral and Anticancer agents: Where stereospecificity is often critical for efficacy and minimizing off-target effects.[6]

-

Neurological Disorders: The pyrrolidine scaffold is found in drugs targeting the central nervous system.[4]

-

Enzyme Inhibitors: The rigid, three-dimensional structure can be exploited to design potent and selective enzyme inhibitors.[6]

-

Synthetic Pathways: An Overview and Protocol

The synthesis of enantiomerically pure pyrrolidines is a well-established field in organic chemistry. The primary strategies involve leveraging a pre-existing source of chirality or creating the chiral center through an asymmetric reaction.

General Synthetic Strategies

-

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials, such as the amino acids L-proline or L-hydroxyproline, which already contain the desired pyrrolidine core and stereochemistry.[3]

-

Asymmetric Synthesis: These methods create the chiral center during the reaction sequence using chiral catalysts, reagents, or auxiliaries. This offers greater flexibility in designing novel pyrrolidine structures.[2][4]

-

Cyclization Reactions: A common strategy involves the cyclization of an acyclic precursor to form the five-membered ring. The stereochemistry can be controlled by the substrate or the reaction conditions.[4]

Caption: Generalized workflow for the asymmetric synthesis of (S)-3-Methylpyrrolidin-3-ol HCl.

Exemplary Experimental Protocol: N-Protection of the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring is often protected to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Objective: To synthesize N-Boc-(S)-3-Methylpyrrolidin-3-ol from (S)-3-Methylpyrrolidin-3-ol hydrochloride.

Materials:

-

(S)-3-Methylpyrrolidin-3-ol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend (S)-3-Methylpyrrolidin-3-ol hydrochloride (1.0 eq) in the chosen organic solvent (e.g., DCM).

-

Neutralization: Cool the suspension in an ice bath (0 °C). Add a base, such as triethylamine (2.2 eq) or an aqueous solution of NaHCO₃, dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes. Causality: The Boc₂O reagent reacts with the free amine, not the ammonium salt. This neutralization step is critical for the reaction to proceed.

-

Boc-Protection: To the stirring mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on TLC indicates reaction completion.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-(S)-3-Methylpyrrolidin-3-ol.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. (S)-3-Methylpyrrolidin-3-ol hydrochloride is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

(S)-3-Methylpyrrolidin-3-ol hydrochloride is more than just a chemical intermediate; it is an enabling tool for the creation of sophisticated, three-dimensional molecules with therapeutic potential. Its defined stereochemistry, coupled with the proven track record of the pyrrolidine scaffold in approved pharmaceuticals, makes it a high-value building block for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthetic utility, and handling requirements is essential for leveraging its full potential in the quest for novel medicines.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]

- 5. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

3-Methylpyrrolidin-3-ol hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Methylpyrrolidin-3-ol Hydrochloride

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical applications. This technical guide, designed for researchers, chemists, and drug development professionals, provides a foundational framework for understanding and determining the solubility of this compound. It delves into the physicochemical properties governing its solubility, offers a predictive analysis based on solvent classification, and presents a detailed, self-validating experimental protocol for precise solubility determination. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for leveraging the full potential of this compound in scientific research.

Introduction: The Significance of Solubility Profiling

3-Methylpyrrolidin-3-ol and its hydrochloride salt are valuable intermediates in the synthesis of complex molecules, including those with potential therapeutic applications such as the treatment of inflammatory disorders.[1][2] The success of any chemical process, from laboratory-scale synthesis to large-scale manufacturing and final drug formulation, is critically dependent on the solubility of its components. Solubility data informs the choice of reaction media, dictates methods for purification and crystallization, and is a cornerstone of pre-formulation studies that determine a drug candidate's potential bioavailability.[3]

This guide addresses the solubility of this compound (C₅H₁₂ClNO), a polar, ionic salt.[4] Unlike its free-base form, the hydrochloride salt possesses distinct physicochemical characteristics that fundamentally alter its interaction with organic solvents. Understanding these interactions is not merely an academic exercise; it is a prerequisite for efficient process development, enabling chemists to avoid costly trial-and-error approaches and design robust, reproducible protocols.

Physicochemical Properties and Their Impact on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, its structure is the primary determinant of its behavior.

As a hydrochloride salt, the compound exists in an ionized state in the solid form and in polar solvents. The pyrrolidine nitrogen is protonated (R₃NH⁺), and this positive charge is balanced by a chloride anion (Cl⁻). This ionic nature makes the molecule highly polar. Furthermore, the presence of a tertiary hydroxyl (-OH) group provides a site for hydrogen bonding as a donor, while the oxygen and chloride ions can act as hydrogen bond acceptors.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | PubChem[4] |

| Molecular Weight | 137.61 g/mol | PubChem[4] |

| IUPAC Name | 3-methylpyrrolidin-3-ol;hydrochloride | PubChem[4][5] |

| Structure | A tertiary amine hydrochloride with a hydroxyl group | Inferred |

| pKa (Predicted) | 14.97 ± 0.20 (for the free base's hydroxyl group) | ChemicalBook[1] |

| Form | Solid | ChemicalBook[1] |

The key to predicting its solubility lies in evaluating a solvent's ability to effectively solvate both the protonated amine cation and the chloride anion.

A Predictive Framework for Solubility in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen). They are highly effective at solvating both cations and anions. The polar O-H bond can form strong ion-dipole interactions with the R₃NH⁺ cation and the Cl⁻ anion, and they can participate in hydrogen bonding. Therefore, this compound is predicted to have its highest solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have high dipole moments but lack O-H or N-H bonds. They can effectively solvate cations through dipole interactions but are less effective at solvating small anions like chloride, which benefit greatly from hydrogen bonding. Solubility is predicted to be moderate to slight in these solvents. ChemicalBook notes the free base has slight solubility in DMSO and Methanol.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and cannot form significant ion-dipole interactions or hydrogen bonds. They are incapable of overcoming the strong ionic lattice energy of the salt. Solubility is predicted to be negligible or very low in nonpolar solvents. This principle is broadly applicable to amine hydrochloride salts, which are known to be highly insoluble in such media.[6]

Caption: Predicted solubility based on solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction to quantitative measurement, a rigorous and reproducible experimental method is essential. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard for determining the thermodynamic solubility of a compound.[7][8]

Objective

To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

Compound: this compound, purity >99%.

-

Solvents: Analytical or HPLC grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane).

-

Equipment:

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.5 °C).

-

Analytical balance (±0.1 mg).

-

Vortex mixer.

-

Benchtop centrifuge.

-

Calibrated volumetric flasks and pipettes.

-

Sealed glass vials (e.g., 4 mL or 8 mL).

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) and column (e.g., C18).

-

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed, sealed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., ~20-50 mg).

-

Add a precise volume of the chosen solvent to the vial (e.g., 2.0 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker bath set to the desired constant temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This is a critical step; a period of 24 to 72 hours is typical.[7] The time required should be determined in preliminary experiments by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 30 minutes to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).[7]

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic particulates.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Record the dilution factor accurately.

-

-

Quantification and Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

Calculate the original solubility (S) using the measured concentration (C), the dilution volume (V_dilution), and the initial sample volume (V_sample): S = C * (V_dilution / V_sample).

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment must be repeated at least in triplicate for each solvent to ensure reproducibility and reported as mean ± standard deviation.[7]

-

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) before handling the compound and solvents.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]

-

Be aware of the flammability and toxicity of the organic solvents used.

Caption: Isothermal equilibrium method for solubility determination.

Data Summary and Practical Applications

The data obtained from the experimental protocol can be summarized for easy comparison. This data is invaluable for various applications in research and development.

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | High | [Enter Experimental Data] |

| Ethanol | High | [Enter Experimental Data] | |

| Isopropanol | Moderate-High | [Enter Experimental Data] | |

| Polar Aprotic | Acetonitrile | Moderate-Low | [Enter Experimental Data] |

| Acetone | Low | [Enter Experimental Data] | |

| DMSO | Moderate | [Enter Experimental Data] | |

| Less Polar | Dichloromethane | Very Low | [Enter Experimental Data] |

| Ethyl Acetate | Very Low | [Enter Experimental Data] | |

| Nonpolar | Toluene | Negligible | [Enter Experimental Data] |

| Hexane | Negligible | [Enter Experimental Data] |

-

Process Chemistry: A solvent in which the compound has high solubility (e.g., methanol) may be ideal for conducting reactions or for HPLC analysis. Conversely, a solvent in which it is poorly soluble (e.g., ethyl acetate or hexane) can be used as an anti-solvent for crystallization or precipitation to purify the final product.

-

Formulation Science: For drug development, understanding solubility in various excipients and solvent systems is the first step in creating a viable dosage form.

-

Analytical Chemistry: Knowledge of solubility is crucial for developing analytical methods, such as preparing stock solutions for assays or choosing the correct mobile phase for chromatography.

Conclusion

This compound is a polar, ionic compound whose solubility is fundamentally dictated by the polarity and hydrogen-bonding capacity of the solvent. It is predicted to be most soluble in polar protic solvents like methanol and least soluble in nonpolar solvents like hexane. While this predictive framework provides essential guidance, precise, quantitative data requires rigorous experimental determination. The isothermal equilibrium method detailed in this guide provides a robust and validated pathway for obtaining this critical data. By applying these principles and protocols, researchers can confidently select appropriate solvent systems, streamlining process development, enhancing purification strategies, and accelerating research outcomes.

References

- 1. 3-METHYLPYRROLIDIN-3-OL | 125032-87-3 [chemicalbook.com]

- 2. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [m.chemicalbook.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data of 3-Methylpyrrolidin-3-ol Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-methylpyrrolidin-3-ol hydrochloride, a compound of interest in pharmaceutical research and drug development. Due to the limited availability of published experimental spectra for this specific salt, this guide synthesizes data from its free base and closely related analogs, coupled with fundamental principles of spectroscopic analysis for amine hydrochlorides. This approach offers a robust framework for researchers to identify, characterize, and assess the purity of this compound.

Molecular Structure and Key Features

This compound is the salt formed from the reaction of the tertiary amine 3-methylpyrrolidin-3-ol with hydrochloric acid. The protonation of the nitrogen atom in the pyrrolidine ring is the key structural feature that differentiates the hydrochloride salt from its free base. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Molecular Formula: C₅H₁₂ClNO[1]

Molecular Weight: 137.61 g/mol [1]

Structure:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The protonation of the nitrogen atom leads to characteristic downfield shifts of adjacent protons and carbons compared to the free base.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and hydroxyl protons. The proton on the nitrogen (N-H) will also be observable, typically as a broad singlet, and its chemical shift can be solvent-dependent. The protons on the carbons adjacent to the positively charged nitrogen will be deshielded and appear at a lower field compared to the free base.[2][3]

Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Experimental Choices |

| ~1.4 | s | 3H | -CH₃ | The singlet multiplicity arises from the absence of adjacent protons. |

| ~2.0-2.3 | m | 2H | -CH₂- (C4) | These methylene protons are adjacent to a chiral center, making them diastereotopic and resulting in a complex multiplet. |

| ~3.2-3.6 | m | 4H | -CH₂- (C2 & C5) | These methylene protons are adjacent to the positively charged nitrogen, causing a significant downfield shift. Their diastereotopicity leads to complex multiplets. |

| (broad) | s | 1H | N⁺-H | The acidic proton on the nitrogen often appears as a broad signal due to exchange with the solvent and quadrupolar coupling with nitrogen. |

| (solvent dependent) | s | 1H | -OH | The hydroxyl proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration. |

Reference ¹H NMR Data for a Related Compound: (R)-(-)-1-Methyl-3-pyrrolidinol (in CDCl₃)

As a point of comparison, the ¹H NMR spectrum of the related compound (R)-(-)-1-Methyl-3-pyrrolidinol shows the following signals: δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), and 4.20-4.30 (m, 1H).[4] The upfield positions of the methylene protons adjacent to the nitrogen in this free base highlight the expected downfield shift upon protonation in the hydrochloride salt.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework. Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen will experience a downfield shift.

Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Experimental Choices |

| ~25 | -CH₃ | The methyl carbon is expected to be the most upfield signal. |

| ~40 | -CH₂- (C4) | This methylene carbon is further from the electron-withdrawing nitrogen. |

| ~55 | -CH₂- (C5) | This carbon is adjacent to the positively charged nitrogen, resulting in a downfield shift. |

| ~65 | -CH₂- (C2) | This carbon is also adjacent to the nitrogen and is deshielded. |

| ~75 | C-OH (C3) | The carbon bearing the hydroxyl and methyl groups will be the most downfield aliphatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the ammonium salt and the hydroxyl group. The protonation of the amine to an ammonium salt results in the appearance of a broad and strong absorption band in the region of 2400-3000 cm⁻¹, corresponding to the N⁺-H stretching vibrations.[5] This broadness is a hallmark of hydrogen bonding in the solid state.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch |

| 2400-3000 | Broad, Very Strong | N⁺-H stretch |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| 1400-1600 | Medium | N-H bend |

| 1000-1200 | Strong | C-O stretch |

The IR spectrum of ammonium chloride shows a prominent broad absorption for the N-H stretching, which supports the predicted spectral features for this compound.[6]

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, this compound is expected to show the molecular ion of the free base, as the hydrochloride salt will likely dissociate in the high vacuum of the mass spectrometer. The fragmentation pattern will be characteristic of the 3-methylpyrrolidin-3-ol structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 101 (corresponding to the free base, C₅H₁₁NO)[7]

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of a methyl group or the hydroxyl group, followed by ring opening.

References

- 1. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Ammonium chloride (12125-02-9) IR Spectrum [chemicalbook.com]

- 7. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Pyrrolidinol Compounds

Abstract

The pyrrolidinol framework, a deceptively simple five-membered saturated heterocycle bearing a hydroxyl group, represents one of the most powerful and versatile chiral building blocks in modern organic synthesis. Its ubiquity in natural products, pharmaceuticals, and as a cornerstone of asymmetric catalysis underscores a rich history of discovery and methodological innovation.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chiral pyrrolidinol core. We will traverse its historical origins, from early recognitions in natural products to the watershed moments in asymmetric synthesis that unlocked its true potential. Key synthetic strategies, including chiral pool approaches, substrate-controlled diastereoselective methods, and catalyst-controlled enantioselective reactions, will be detailed with an emphasis on the mechanistic rationale behind their efficacy. This guide aims to be a comprehensive resource, blending foundational history with practical, field-proven insights and detailed experimental protocols.

Introduction: The Pyrrolidinol Motif

The significance of the chiral pyrrolidinol scaffold lies in its unique combination of structural features. The sp³-rich, non-planar ring system allows for a three-dimensional exploration of chemical space, a highly desirable trait in drug design for optimizing interactions with biological targets.[3] The presence of a stereodefined hydroxyl group and a secondary amine provides two versatile handles for further functionalization, hydrogen bonding interactions, and attachment to other molecular fragments.

Pyrrolidinols are integral components of numerous bioactive molecules and approved pharmaceuticals.[1][4] Furthermore, their derivatives, particularly diarylprolinol ethers, have emerged as some of the most powerful and widely used organocatalysts, enabling a vast array of asymmetric transformations.[5][6] This dual role as both a key pharmacophore and a powerful catalytic entity makes a thorough understanding of its discovery and synthesis essential for any scientist working in the fields of medicinal chemistry and organic synthesis.

Historical Perspective: From Natural Occurrence to Synthetic Awakening

The story of chiral pyrrolidinols is intrinsically linked to the amino acid L-proline, a naturally abundant chiral building block. While specific, simple pyrrolidinol natural products are not as widespread as their more complex alkaloid relatives, the fundamental pyrrolidine ring is a common feature in nature.[2][7] For instance, pyrrolidine alkaloids have been isolated from various plant species, such as Codonopsis pilosula.[8] The initial forays into pyrrolidinol chemistry were largely centered on the modification of readily available chiral precursors from nature.

A pivotal moment in the history of pyrrolidine chemistry, and indeed all of asymmetric synthesis, was the discovery of proline-catalyzed intramolecular aldol reactions in 1971, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. This seminal work laid the groundwork for the explosion of organocatalysis decades later and highlighted the unique ability of the chiral pyrrolidine scaffold to control stereochemistry.

The true synthetic awakening for chiral pyrrolidinols, however, began with the development of robust methods for their asymmetric synthesis, moving beyond simple modifications of the chiral pool. These developments can be broadly categorized into several key eras of innovation.

The Evolution of Asymmetric Synthesis

The challenge in synthesizing chiral pyrrolidinols lies in controlling the absolute and relative stereochemistry of the substituents on the five-membered ring. Over the decades, chemists have devised ingenious strategies to overcome this challenge, evolving from reliance on nature's starting materials to the rational design of highly selective catalysts.

The Chiral Pool Approach: Nature's Blueprint

The most direct and historically significant route to chiral pyrrolidinols utilizes readily available, enantiopure starting materials from the "chiral pool." L-proline and L-hydroxyproline are the most common and cost-effective starting points.

A classic example is the synthesis of (S)-2-(hydroxymethyl)pyrrolidine, often referred to as (S)-prolinol. This is typically achieved by the reduction of L-proline or its esters using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This straightforward transformation provides access to a foundational chiral pyrrolidinol building block in high enantiopurity.

Similarly, carbohydrates have served as versatile starting materials. For instance, 2,3-O-isopropylidene-D-erythronolactol has been utilized to synthesize novel chiral pyrrolidines, demonstrating the utility of sugar-derived scaffolds.[5][9][10] Natural product-derived lactones have also been converted into chiral pyrrolidine-2,5-diones, which are precursors to a variety of pharmacologically important skeletons.[11][12]

Caption: Generalized catalytic cycle for asymmetric 1,3-dipolar cycloaddition.

Hofmann-Löffler-Freytag (HLF) Reaction: This classic reaction involves the intramolecular cyclization of an N-haloamine to form a pyrrolidine. [13]Historically, the reaction was conducted under harsh acidic conditions and proceeded via a radical mechanism. [14][15]The key step is an intramolecular 1,5-hydrogen atom transfer (HAT) from an unactivated C-H bond to a nitrogen-centered radical. For over 140 years, a highly enantioselective version remained elusive. [1]Recently, however, copper-catalyzed asymmetric variants have been developed that can generate enantioenriched pyrrolidines from simple oximes, representing a major breakthrough for this century-old transformation. [1] Asymmetric Reductions and Dihydroxylations: Chiral pyrrolidinols can also be synthesized from precursors containing other functional groups. The Corey-Itsuno (or CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst. [16][17][18][19][20]By applying this to a suitable keto-pyrrolidine precursor, a chiral pyrrolidinol can be obtained with high enantioselectivity.

Similarly, the Sharpless asymmetric dihydroxylation allows for the conversion of alkenes into chiral vicinal diols with predictable stereochemistry. [21][22][23][24][25]These diols are versatile intermediates that can be converted into chiral pyrrolidinols through a series of functional group manipulations, such as conversion to a bis-mesylate followed by reaction with an amine. [26]

Quantitative Comparison of Synthetic Methods

The choice of synthetic route often depends on factors such as substrate scope, scalability, cost, and the desired level of stereocontrol. The following table provides a comparative summary of representative asymmetric methods for pyrrolidine synthesis.

| Method | Catalyst/Auxiliary | Substrate Class | Typical Yield (%) | Typical ee (%) | Reference |

| 1,3-Dipolar Cycloaddition | Pd-Phosphoramidite | Imines + TMM | 85-99 | 90-98 | [27] |

| 1,3-Dipolar Cycloaddition | Ag₂CO₃ / Sulfinyl Group | Azadienes + Ylides | 60-85 | >95 (dr) | [28] |

| Hofmann-Löffler-Freytag | Cu-Bisoxazoline | Oximes | 60-90 | 90-99 | [1] |

| 'Clip-Cycle' Aza-Michael | Chiral Phosphoric Acid | Bis-homoallylic amines | 70-95 | 90-99 | [29] |

| Asymmetric Reduction | Baker's Yeast | 1,4-Diketones | >80 | >98 | [26] |

| Asymmetric Alkylation | SAMP/RAMP Auxiliary | Ketone Hydrazones | 75-90 | >96 (de) | [30][31] |

Note: Yields and enantiomeric/diastereomeric excesses are highly substrate-dependent and the values presented are representative examples.

Analytical and Spectroscopic Characterization

The unambiguous characterization of chiral pyrrolidinol compounds is critical for confirming their structure and assessing their stereochemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for structural elucidation. For a typical N-Boc protected 3-pyrrolidinol, the following spectral features are characteristic: [32][33]

-

¹H NMR:

-

A broad singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group.

-

A multiplet around 4.3-4.4 ppm for the proton on the carbon bearing the hydroxyl group (CH-OH).

-

A series of multiplets between 3.2 and 3.6 ppm for the protons on the carbons adjacent to the nitrogen atom (CH₂-N).

-

Multiplets between 1.9 and 2.1 ppm for the remaining ring protons (CH₂).

-

A broad signal for the hydroxyl proton, which can be exchanged with D₂O.

-

-

¹³C NMR:

-

A signal around 154.7 ppm for the carbonyl carbon of the Boc group.

-

A signal around 79.5 ppm for the quaternary carbon of the Boc group.

-

A signal around 70.5 ppm for the carbon bearing the hydroxyl group (C-OH).

-

Signals between 44 and 53 ppm for the carbons adjacent to the nitrogen.

-

A signal around 34 ppm for the remaining ring carbon.

-

A signal around 28.6 ppm for the methyl carbons of the Boc group.

-

Note: Chemical shifts are reported in ppm relative to a standard and are solvent-dependent. The data provided is for CDCl₃. [32][34]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-Boc-3-pyrrolidinol, electrospray ionization (ESI) would typically show a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Fragmentation often involves the loss of the Boc group or components thereof (e.g., loss of isobutylene, 56 Da).

Chiral High-Performance Liquid Chromatography (HPLC)

Determining the enantiomeric excess (ee) of a chiral pyrrolidinol is paramount. Chiral HPLC is the gold standard for this analysis. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Commonly used CSPs include polysaccharide-based columns (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based columns. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving baseline separation.

Experimental Protocols

To provide a practical context, this section outlines a representative experimental procedure.

Protocol: Asymmetric Reduction of N-Boc-3-pyrrolidinone via CBS Reduction

This protocol describes the enantioselective reduction of a prochiral ketone to a chiral alcohol using the Corey-Itsuno catalyst.

Materials:

-

N-Boc-3-pyrrolidinone

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq) and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -40 °C in a dry ice/acetonitrile bath.

-

Catalyst Addition: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) via syringe. Stir the mixture for 10 minutes.

-

Reductant Addition: Add the borane-THF complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -35 °C.

-

Reaction Monitoring: Stir the reaction at -40 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, slowly quench the reaction by the dropwise addition of methanol at -40 °C. Allow the mixture to warm to room temperature.

-

Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (R)-N-Boc-3-pyrrolidinol.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.

Industrial Applications and Future Outlook

The scalability of chiral pyrrolidinol synthesis is a critical consideration for their use in pharmaceutical manufacturing. While many academic methods provide excellent stereoselectivity, they may not be amenable to large-scale production due to cost, safety concerns (e.g., use of LiAlH₄ or pyrophoric reagents), or difficult purifications.

Recent advances in continuous flow chemistry are addressing these challenges, enabling rapid, scalable, and highly diastereoselective syntheses of chiral pyrrolidines with high throughput. This technology offers improved heat and mass transfer, enhanced safety, and the potential for automated optimization, making it highly attractive for industrial applications.

The future of chiral pyrrolidinol chemistry will likely focus on the development of even more efficient and sustainable catalytic methods. This includes the use of earth-abundant metal catalysts, further advancements in organocatalysis and biocatalysis, and the application of machine learning and computational chemistry to predict optimal catalysts and reaction conditions. As our ability to synthesize these privileged scaffolds with ever-increasing precision and efficiency grows, so too will their impact on drug discovery and the broader field of chemical synthesis.

References

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeted isolation and identification of bioactive pyrrolidine alkaloids from <i>Codonopsis pilosula</i> using characteristic fragmentation-assisted mass spectral networking [cjnmcpu.com]

- 9. Synthesis of a new chiral pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 14. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 19. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 20. researchgate.net [researchgate.net]

- 21. grokipedia.com [grokipedia.com]

- 22. mdpi.com [mdpi.com]

- 23. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 26. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 30. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 31. web.mit.edu [web.mit.edu]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum [chemicalbook.com]

- 34. macmillan.princeton.edu [macmillan.princeton.edu]

The Strategic deployment of 3-Methylpyrrolidin-3-ol Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Ascendancy of Saturated Heterocycles in Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a discernible shift away from flat, aromatic structures towards more three-dimensional molecular frameworks. This evolution is driven by the need to access novel chemical space and to design drug candidates with improved physicochemical properties and target engagement. Saturated heterocycles, and in particular the pyrrolidine scaffold, have emerged as privileged structures in this pursuit.[1] Their inherent non-planar geometry allows for a more sophisticated exploration of protein binding pockets, often leading to enhanced potency and selectivity.[2][3] This guide provides an in-depth technical overview of a particularly valuable chiral building block: 3-methylpyrrolidin-3-ol hydrochloride. We will explore its synthesis, characterization, and strategic application in the design of next-generation therapeutics, with a focus on Janus kinase (JAK) inhibitors.

Physicochemical Properties and Stereochemical Considerations

This compound is a chiral compound existing as two enantiomers, (R)- and (S)-, as well as a racemic mixture. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of reaction conditions and for use in biological assays.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [4] |

| Molecular Weight | 137.61 g/mol | [4] |

| Appearance | Solid | [5] |

| Chirality | Exists as (R) and (S) enantiomers | [6] |

The stereochemistry at the C3 position is of paramount importance in drug design. The precise spatial arrangement of the methyl and hydroxyl groups can profoundly influence the binding affinity and selectivity of a drug molecule for its biological target.[2] The choice between the (R)- and (S)-enantiomer is a critical decision in the drug discovery process, often dictated by detailed structure-activity relationship (SAR) studies.

Enantioselective Synthesis: Accessing the Chiral Scaffolds

The ability to produce enantiomerically pure 3-methylpyrrolidin-3-ol is crucial for its application in medicinal chemistry. Several synthetic strategies have been developed to access both the (R)- and (S)-enantiomers. While a definitive, universally adopted protocol is not available in the public domain, a general and robust approach involves the asymmetric reduction of a suitable precursor or the chiral resolution of a racemic mixture.

A plausible and efficient synthetic route, adapted from methodologies for similar chiral building blocks, is outlined below. This approach leverages the readily available starting material, diethyl 2-methylsuccinate.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of enantiopure this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 3-Methylpyrrolidine-2,5-dione

-

To a solution of diethyl 2-methylsuccinate in an anhydrous aprotic solvent (e.g., toluene), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux to drive the Dieckmann condensation.

-

After completion, quench the reaction with a proton source (e.g., acetic acid) and perform an aqueous workup.

-

The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation (e.g., refluxing in aqueous HCl) to yield 3-methylpyrrolidine-2,5-dione.

-

Purify the product by crystallization or chromatography.

Causality: The Dieckmann condensation is a classic method for forming five-membered rings. The choice of a strong, non-nucleophilic base like NaH is critical to deprotonate the α-carbon of the ester, initiating the intramolecular cyclization. The subsequent acidic workup serves to both hydrolyze the ester and decarboxylate the resulting β-keto acid, leading to the desired succinimide derivative.

Step 2: Reduction to racemic 3-Methylpyrrolidin-3-ol

-

In a flame-dried flask under an inert atmosphere, suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).

-

Cool the suspension to 0 °C and add a solution of 3-methylpyrrolidine-2,5-dione in the same solvent dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the starting material is consumed (monitored by TLC or LC-MS).

-